Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid
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Overview
Description
Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid is a compound that combines the properties of benzenesulfonic acid and 4-(1-hydrazinylethyl)benzoic acid. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 4-(1-hydrazinylethyl)benzoic acid is a derivative of benzoic acid, modified with a hydrazinylethyl group, which imparts unique chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of aromatic sulfonation, which is a key reaction in industrial organic chemistry .
Industrial Production Methods
Industrial production of benzenesulfonic acid is carried out by sulfonating benzene with sulfur trioxide or oleum. This process is highly efficient and scalable, making benzenesulfonic acid readily available for various applications . The production of 4-(1-hydrazinylethyl)benzoic acid on an industrial scale would involve optimizing the synthetic route to ensure high yield and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes typical reactions of aromatic sulfonic acids, including the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in desulfonation reactions when heated in water near 200°C . 4-(1-hydrazinylethyl)benzoic acid can undergo various organic reactions, including oxidation, reduction, and substitution, due to the presence of the hydrazinylethyl group .
Common Reagents and Conditions
Common reagents for reactions involving benzenesulfonic acid include phosphorus pentachloride for converting it to benzenesulfonyl chloride and phosphorus pentoxide for dehydration to form benzenesulfonic acid anhydride . For 4-(1-hydrazinylethyl)benzoic acid, reagents such as hydrazine, oxidizing agents, and reducing agents are commonly used .
Major Products Formed
The major products formed from reactions involving benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 4-(1-hydrazinylethyl)benzoic acid, the products depend on the specific reactions it undergoes, which can include various substituted benzoic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The mechanism of action of 4-(1-hydrazinylethyl)benzoic acid involves its ability to form hydrazone derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid core, offering diverse reactivity.
Uniqueness
Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid is unique due to the combination of the strong acidic properties of benzenesulfonic acid and the versatile reactivity of the hydrazinylethyl group in 4-(1-hydrazinylethyl)benzoic acid. This dual functionality makes it a valuable compound for both industrial applications and scientific research .
Properties
IUPAC Name |
benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVKUBIWVXPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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